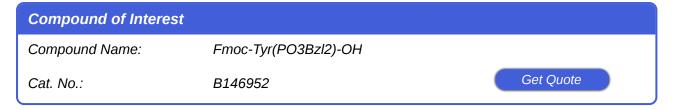


A Technical Guide to Fmoc-Tyr(PO3Bzl2)-OH: Synthesis, Applications, and Biological Context

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-O-(dibenzylphosphono)-L-tyrosine, commonly referred to as **Fmoc-Tyr(PO3Bzl2)-OH**, is a critical building block in modern peptide chemistry. Its paramount application lies in the solid-phase peptide synthesis (SPPS) of phosphopeptides, which are indispensable tools for studying cellular signaling, kinase activity, and developing novel therapeutics. This technical guide provides a comprehensive overview of the chemical and physical properties of **Fmoc-Tyr(PO3Bzl2)-OH**, detailed experimental protocols for its use, and its application in the context of key signaling pathways.

Core Data Presentation

The following table summarizes the key quantitative data for **Fmoc-Tyr(PO3BzI2)-OH** (CAS Number: 134150-51-9).



Property	Value	Reference
Chemical Identifiers		
CAS Number	134150-51-9	[1]
Molecular Formula	C38H34NO8P	[1]
Molecular Weight	663.65 g/mol	[1]
InChI Key	JSTYRDUOBZALLV- BHVANESWSA-N	[2]
Physical Properties		
Physical Form	White to yellow solid	[2]
Purity	Typically ≥95%	[2]
Solubility	Generally soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[3]	
Storage	Store at -20°C upon receipt. Aliquoting is necessary for multiple uses. Avoid repeated freeze-thaw cycles. Short term: 4°C for one week. Long term: -20°C to -80°C for up to 6 months.	_

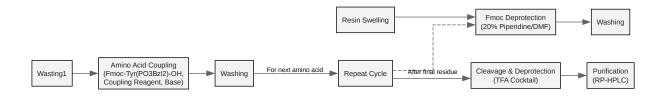
Experimental Protocols

The incorporation of **Fmoc-Tyr(PO3Bzl2)-OH** into a peptide sequence via Fmoc-SPPS follows a cyclical process of deprotection, coupling, and washing. The benzyl protecting groups on the phosphate are stable to the basic conditions used for Fmoc removal but can be cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.



General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a phosphopeptide using **Fmoc-Tyr(PO3Bzl2)-OH** involves the following key stages:



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General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Coupling Fmoc-Tyr(PO3Bzl2)-OH

This protocol outlines the manual coupling of **Fmoc-Tyr(PO3Bzl2)-OH** to a resin-bound peptide with a free N-terminal amine.

Materials:

- Peptide-resin with a free N-terminal amine
- Fmoc-Tyr(PO3Bzl2)-OH (3 equivalents relative to resin loading)
- Coupling Reagent (e.g., HBTU, HATU, or HCTU; 2.9 equivalents)[4]
- Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine; 6 equivalents)[4]
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 20% (v/v) Piperidine in DMF



Procedure:

- Resin Swelling and Deprotection:
 - Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
 - Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes and drain.
 - Repeat the deprotection with fresh piperidine solution for 15 minutes.
 - Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).[4]
- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve Fmoc-Tyr(PO3Bzl2)-OH, the coupling reagent (e.g., HBTU), and the base (e.g., DIPEA) in a minimal amount of DMF.
 - Allow the mixture to pre-activate for 2-5 minutes.[4]
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.
 - Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Cleavage and Deprotection of the Phosphopeptide

The final step involves cleaving the synthesized peptide from the resin and removing the sidechain protecting groups, including the benzyl groups from the phosphate moiety.



Materials:

- Dry peptide-resin
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
 Water[5]
- Cold diethyl ether

Procedure:

- Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
- Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-4 hours. The benzyl protecting groups are typically removed within this timeframe.
- Filter the resin and collect the filtrate containing the peptide.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
- Dry the crude peptide pellet under vacuum.

Purification of the Phosphopeptide

The crude phosphopeptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol:

- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
- Inject the solution onto a C18 column.



- Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).
- Collect fractions and analyze them by mass spectrometry to identify those containing the desired phosphopeptide.
- Pool the pure fractions and lyophilize to obtain the final product.

For complex samples, enrichment of phosphopeptides prior to RP-HPLC may be necessary using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[7][8]

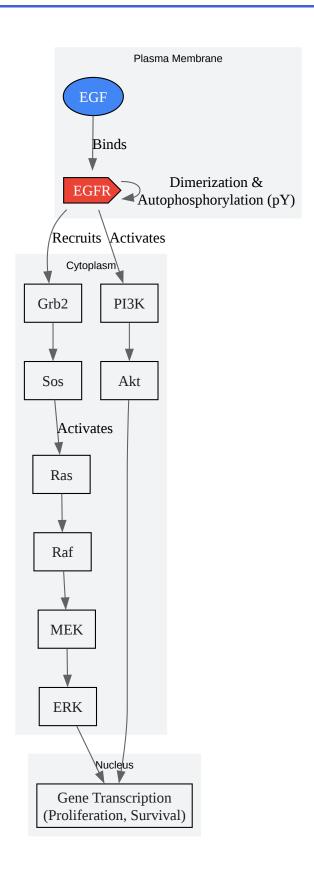
Signaling Pathway Visualizations

Tyrosine phosphorylation is a cornerstone of intracellular signaling, regulating a vast array of cellular processes. The synthesis of phosphopeptides using **Fmoc-Tyr(PO3Bzl2)-OH** is crucial for studying these pathways. Below are representations of two key signaling pathways where tyrosine phosphorylation plays a pivotal role.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is critical for regulating cell growth, proliferation, and differentiation. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation on multiple tyrosine residues, creating docking sites for downstream signaling proteins.[9][10]





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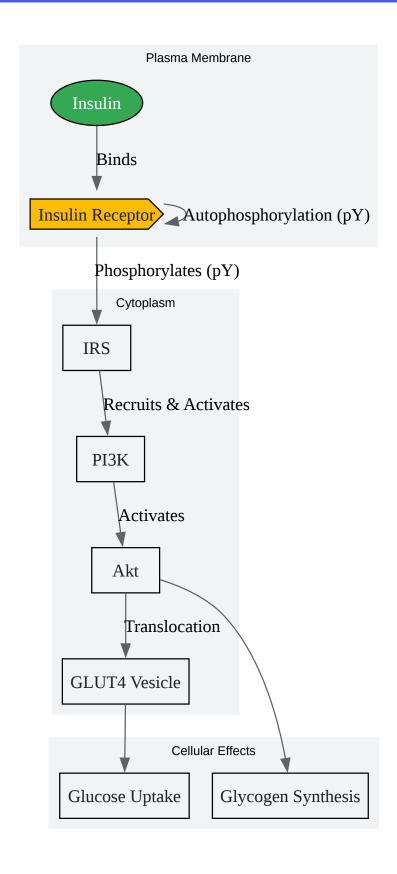
Simplified EGFR signaling pathway leading to cell proliferation.



Insulin Receptor Signaling Pathway

The insulin signaling pathway is central to the regulation of glucose homeostasis. Insulin binding to its receptor leads to the autophosphorylation of tyrosine residues, which then recruit and phosphorylate insulin receptor substrate (IRS) proteins. This initiates downstream cascades that mediate the metabolic effects of insulin.[11][12]





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Key pathways in insulin receptor signaling.



Conclusion

Fmoc-Tyr(PO3Bzl2)-OH is a vital reagent for the synthesis of phosphotyrosine-containing peptides. Its chemical properties allow for seamless integration into standard Fmoc-SPPS workflows, enabling the creation of complex phosphopeptides with high fidelity. These synthetic peptides are invaluable for dissecting the intricate signaling pathways that govern cellular function and for the development of targeted therapeutics that modulate these pathways. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and drug development professionals working in these cutting-edge fields.

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